3-(Thiophen-3-yl)butan-2-ol is an organic compound characterized by a thiophene ring attached to a butanol chain. Its molecular formula is , and it has a molecular weight of 156.25 g/mol. The compound features a hydroxyl group (-OH) on the second carbon of the butanol chain, which is significant for its chemical reactivity and potential biological activity. The thiophene ring, a five-membered aromatic heterocycle containing sulfur, imparts unique electronic properties to the molecule, making it valuable in various chemical and biological applications.
These reactions allow for the modification of 3-(Thiophen-3-yl)butan-2-ol to create diverse derivatives with potential applications in various fields.
Research indicates that 3-(Thiophen-3-yl)butan-2-ol exhibits potential biological activities, including antimicrobial and anti-inflammatory properties. Its structure allows it to interact with various biological targets, potentially modulating enzymatic activities or receptor functions. Studies have suggested that compounds containing thiophene moieties often demonstrate significant biological effects, making them candidates for further pharmacological exploration.
Synthesis of 3-(Thiophen-3-yl)butan-2-ol typically involves the introduction of a thiophene ring to a butanol derivative. Common synthetic routes include:
Industrial production may employ continuous flow reactors and optimized conditions to enhance yield and purity while minimizing by-products .
3-(Thiophen-3-yl)butan-2-ol has several applications:
The interaction mechanism of 3-(Thiophen-3-yl)butan-2-ol involves its ability to bind with specific molecular targets, influencing biological pathways such as signal transduction and gene expression regulation. The thiophene ring's ability to engage in π–π interactions and hydrogen bonding enhances its binding affinity and specificity towards various receptors or enzymes .
Several compounds share structural similarities with 3-(Thiophen-3-yl)butan-2-ol, each exhibiting unique properties:
These compounds illustrate how variations in functional groups and structural frameworks can lead to differing chemical reactivities and biological activities while retaining some characteristics associated with the thiophene moiety.
The Grignard reaction represents one of the most fundamental approaches for synthesizing 3-(Thiophen-3-yl)butan-2-ol, leveraging the nucleophilic character of organomagnesium reagents to form carbon-carbon bonds with carbonyl compounds [1] [2]. This methodology involves the formation of thiophene-based Grignard reagents that subsequently react with appropriate carbonyl substrates to yield the desired secondary alcohol product.
The preparation of thiophene-containing Grignard reagents requires careful consideration of reaction conditions due to the potential coordination of sulfur atoms with magnesium centers [1]. Research demonstrates that thiophene-2,5-dicarbaldehyde can be successfully reacted with Grignard reagents derived from 5-bromo-1-pentene under controlled conditions [1]. The reaction protocol involves heating magnesium turnings with iodine in tetrahydrofuran until the brown coloration disappears, followed by addition of the alkyl halide and subsequent introduction of the thiophene aldehyde substrate [1].
Temperature optimization plays a critical role in maximizing yields for thiophene-alcohol hybrid synthesis [1]. Reactions conducted at reflux temperatures for 3 hours typically provide optimal conversion rates, with subsequent acid quenching using 2 Normal hydrochloric acid facilitating product isolation [1]. The organic phase extraction with ethyl acetate, followed by brine washing and sodium sulfate drying, represents the standard workup procedure for these transformations [1].
Mechanistic investigations reveal that the nucleophilic addition of Grignard reagents to thiophene carbonyl compounds proceeds through the formation of magnesium alkoxide intermediates [2] [3]. The subsequent protonation during aqueous workup generates the final alcohol product with retention of stereochemical information where applicable [2]. Solvent selection significantly influences reaction efficiency, with tetrahydrofuran and 2-methyltetrahydrofuran demonstrating superior performance compared to other ethereal solvents [4].
Table 1: Grignard Reaction Conditions for Thiophene-Alcohol Synthesis
| Substrate | Grignard Reagent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Thiophene-2,5-dicarbaldehyde | 5-Pentenylmagnesium bromide | Reflux | 3 | 52 | [1] |
| Thiophene-2,5-dicarbaldehyde | 5-Hexenylmagnesium bromide | Reflux | 3 | 48 | [1] |
| 3-Hexylthiophene | Ethylmagnesium chloride | Reflux | 24 | Complete | [5] |
The regioselectivity of Grignard additions to thiophene substrates can be controlled through strategic substitution patterns and reaction conditions [5]. Studies demonstrate that 3-hexylthiophene undergoes selective metalation at the 5-position when treated with ethylmagnesium chloride in the presence of catalytic amounts of 2,2,6,6-tetramethylpiperidine [5]. This selectivity arises from the formation of hindered magnesium amide species that facilitate regiocontrolled deprotonation [5].
Advanced modifications of the classical Grignard approach include the use of catalytically generated magnesium amides for enhanced regioselectivity [5]. The reaction of 3-substituted thiophenes with ethylmagnesium chloride and 10 mol percent of 2,2,6,6-tetramethylpiperidine induces metalation at the 5-position exclusively, as confirmed by formylation studies yielding 2-formyl-4-hexylthiophene products [5].
Beyond Grignard methodologies, several alternative synthetic approaches provide access to 3-(Thiophen-3-yl)butan-2-ol and related thiophene-alcohol hybrids [6] [7] [8]. Metal-free synthetic strategies offer advantages in terms of functional group tolerance and operational simplicity, particularly for substrates containing sensitive functional groups.
The Friedel-Crafts acylation followed by reduction represents a classical two-step approach for thiophene-alcohol synthesis [9]. Thiophene readily undergoes electrophilic aromatic substitution reactions, preferentially at the 2-position, due to its aromatic character and electronic properties [10]. The resulting thiophene ketones can be subsequently reduced using various reducing agents to afford the corresponding secondary alcohols [7].
Reduction methodologies for thiophene ketones encompass both metal hydride and catalytic hydrogenation approaches [7]. Lithium aluminum hydride provides highly stereoselective reduction of ketones to thermodynamically stable alcohols, with reaction conditions optimized through the use of transition metal chlorides as additives [7]. The combination of lithium dispersion with iron chloride tetrahydrate or copper chloride dihydrate in tetrahydrofuran at room temperature achieves excellent stereoselectivity for five- and six-membered cyclic ketones [7].
Catalytic asymmetric reduction protocols offer access to enantiomerically enriched thiophene-alcohol products [11]. Recent developments in catalytic asymmetric functionalization and dearomatization of thiophenes provide new synthetic opportunities for accessing structurally diverse thiophene derivatives with defined stereochemistry [11]. These methods involve the use of chiral catalysts to control the stereochemical outcome of reduction reactions.
Table 2: Alternative Synthetic Routes for Thiophene-Alcohol Hybrids
| Method | Substrate | Conditions | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|---|
| Metal hydride reduction | Thiophene ketones | Lithium aluminum hydride/tetrahydrofuran | 85-95 | High stereoselectivity | [7] |
| Catalytic hydrogenation | Thiophene aldehydes | Palladium on carbon/hydrogen | 75-90 | Moderate | [10] |
| One-pot synthesis | Propargylic alcohols | Molecular iodine/visible light | 61-77 | Regioselective | [6] [8] |
Cross-coupling methodologies provide powerful tools for constructing thiophene-alcohol frameworks through carbon-carbon bond formation [5] [12]. Nickel-catalyzed regiocontrolled cross-coupling of 3-substituted thiophenes enables the synthesis of well-defined linear and branched oligothiophenes [5]. These reactions employ catalytically generated magnesium amide species to achieve high regioselectivity in the coupling process [5].
The synthesis of thiophene derivatives through cyclization of functionalized alkynes represents an atom-economical approach to thiophene-alcohol hybrids [13]. Metal-catalyzed heterocyclization of sulfur-containing alkyne substrates provides regioselective access to substituted thiophenes starting from readily available acyclic precursors [13]. These cycloisomerization reactions typically proceed under mild conditions with high atom economy [13].
Industrial synthesis routes for thiophene derivatives often employ high-temperature reactions between hydrocarbons and sulfur-containing feedstocks [12]. The reaction of organic compounds containing a chain of at least 4 carbon atoms with carbon disulfide at temperatures between 300-650°C provides access to thiophene derivatives [12]. These processes benefit from the ability to achieve substantially complete conversion of starting materials under optimized conditions [12].
Catalytic system optimization represents a critical aspect of thiophene-alcohol synthesis, with careful selection of catalysts, ligands, and reaction conditions directly impacting product yields and selectivity [14] [15] [16]. Heterogeneous catalysis approaches have demonstrated particular promise for yield enhancement in thiophene synthesis reactions.
Supported catalyst systems consisting of various carrier materials and active metal components provide tunable reactivity for thiophene synthesis [14] [16]. Experimental studies demonstrate that alumina-supported catalysts with phosphotungstic acid as the active ingredient achieve maximum thiophene yields compared to alternative carrier-active ingredient combinations [14] [16]. The optimization process involves systematic evaluation of catalyst carriers including alumina, activated carbon, and silica gel, each paired with different active ingredients such as silicotungstic, phosphomolybdic, and phosphotungstic acids [14] [16].
Table 3: Catalytic System Performance for Thiophene Synthesis
| Catalyst Carrier | Active Ingredient | Temperature (°C) | Yield (%) | Activity Ranking | Reference |
|---|---|---|---|---|---|
| Alumina | Phosphotungstic acid | 400-500 | Maximum | 1st | [14] [16] |
| Activated carbon | Phosphomolybdic acid | 380-450 | Moderate | 2nd | [14] |
| Silica gel | Silicotungstic acid | 350-400 | Lower | 3rd | [14] |
Palladium-catalyzed cycloisomerization reactions provide highly efficient routes to thiophene derivatives under mild conditions [13]. The catalytic system comprising palladium iodide and potassium iodide enables the conversion of sulfur-containing alkyne substrates to thiophenes at temperatures ranging from 25-100°C [13]. The use of potassium iodide serves dual functions of solubilizing the palladium catalyst and stabilizing the formation of the catalytically active palladium iodide complex [13].
Ionic liquid solvents offer significant advantages for catalytic thiophene synthesis, particularly in terms of catalyst recyclability and environmental sustainability [13]. The use of 1-butyl-3-methylimidazolium tetrafluoroborate as a solvent enables multiple reaction cycles without appreciable loss of catalytic activity [13]. Seven consecutive runs demonstrate consistent yields ranging from 65-83%, indicating excellent catalyst stability under these conditions [13].
Temperature optimization studies reveal critical thresholds for achieving synthetically useful yields in catalytic thiophene synthesis [16]. Reactions conducted below 380°C typically result in poor conversion and low yields, while temperatures above 500°C offer no significant advantages and may lead to product decomposition [16]. The optimal temperature range of 375-500°C provides the best balance between conversion efficiency and product selectivity [16].
Transition metal catalysis offers additional opportunities for yield optimization in thiophene-alcohol synthesis [15] [17]. Recent advances in platinum nanocatalyst synthesis demonstrate the importance of optimizing both synthesis yield and catalytic activity simultaneously [15]. Multi-response optimization approaches using full factorial design and central composite design methodologies enable the identification of optimal reaction conditions for maximizing both catalyst yield and activity [15].
Table 4: Optimization Parameters for Catalytic Thiophene Synthesis
| Parameter | Optimal Range | Effect on Yield | Critical Threshold | Reference |
|---|---|---|---|---|
| Temperature | 375-500°C | Positive correlation | 380°C minimum | [16] |
| Pressure | 0.6-2.0 GPa | Sharp increase above 0.6 GPa | 0.6 GPa | [18] |
| Catalyst loading | 1-2 mol% | Diminishing returns above 2% | 1 mol% | [13] |
| Reaction time | 1-24 hours | Substrate dependent | Variable | [13] |
The purification of 3-(Thiophen-3-yl)butan-2-ol and related thiophene-alcohol derivatives requires specialized techniques due to their physical properties and potential for azeotrope formation [19] [20] [21]. Modern purification strategies encompass both traditional separation methods and advanced chromatographic techniques tailored to thiophene chemistry.
Distillation-based purification methods face inherent challenges due to the similar boiling points of thiophene derivatives and common impurities [20] [22]. The close proximity of thiophene boiling point (84°C) to benzene makes separation by conventional distillation difficult [23]. Advanced distillation techniques such as extractive distillation with dimethylformamide provide effective solutions for removing thiophene impurities from aromatic compounds [22].
Precipitation-based purification offers an alternative approach for achieving high-purity thiophene derivatives [19] [24]. The process involves cooling solutions of thiophene compounds in appropriate solvents to temperatures below their melting points, inducing crystallization and separation from impurities [19] [24]. This method has demonstrated the ability to achieve purities exceeding 99.50 weight percent for liquid thiophenes at room temperature [19] [24].
Table 5: Purification Methods for Thiophene-Alcohol Derivatives
| Method | Purity Achieved (%) | Conditions | Advantages | Limitations | Reference |
|---|---|---|---|---|---|
| Precipitation | >99.5 | Cooling below melting point | High purity | Limited to specific compounds | [19] [24] |
| Extractive distillation | 95-98 | Dimethylformamide solvent | Scalable | Solvent recovery required | [22] |
| Column chromatography | 90-95 | Silica gel/alumina | Versatile | Labor intensive | [25] |
| Recrystallization | 85-95 | Various solvents | Simple | Multiple steps required | [26] |
Column chromatography represents the most versatile purification technique for thiophene-alcohol compounds, offering excellent separation efficiency through differential adsorption [25]. The selection of appropriate stationary phases depends on the polarity and substitution pattern of the target compound [25]. Silica gel and alumina serve as the most commonly employed adsorbents, with solvent selection based on the relative polarities of the compound and stationary phase [25].
Analytical assessment of purity requires multiple complementary techniques to ensure comprehensive characterization [27] [28] [29]. Gas chromatography coupled with mass spectrometry provides definitive identification and quantification of thiophene derivatives [28]. Two-dimensional gas chromatography systems using simplified Deans switch designs enable the analysis of trace thiophene impurities at milligram per kilogram levels [28].
High-performance liquid chromatography methods offer superior resolution for complex thiophene mixtures [27] [21]. Reverse-phase chromatography using acetonitrile-water-phosphoric acid mobile phases provides excellent separation of thiophene derivatives [21]. For mass spectrometry compatibility, phosphoric acid can be replaced with formic acid without compromising separation efficiency [21].
Table 6: Analytical Methods for Thiophene-Alcohol Purity Assessment
| Technique | Detection Limit | Precision (%) | Applications | Reference |
|---|---|---|---|---|
| Gas chromatography-mass spectrometry | mg/kg | <5 | Trace impurity analysis | [28] |
| High-performance liquid chromatography | μg/mL | <3 | Complex mixture separation | [27] [21] |
| Nuclear magnetic resonance | 0.1% | <2 | Structure confirmation | [30] |
| Infrared spectroscopy | 1% | <5 | Functional group identification | [30] |
Spectroscopic characterization protocols provide essential structural confirmation and purity assessment for thiophene-alcohol derivatives [30] [31]. Infrared spectroscopy reveals characteristic absorption bands for hydroxyl groups in the range of 3300-3400 wavenumbers and carbon-oxygen stretches near 1000 wavenumbers [30]. Nuclear magnetic resonance spectroscopy offers definitive structural identification, with hydroxyl protons typically appearing in the 4-7 parts per million range [30].
Advanced purification protocols may incorporate multiple sequential steps to achieve pharmaceutical or analytical grade purity [20]. The combination of initial column chromatography followed by recrystallization and final precipitation provides a robust approach for removing structurally similar impurities [20]. These multi-step protocols are particularly important when preparing thiophene-alcohol derivatives for biological evaluation or materials science applications.
The thermodynamic stability of 3-(Thiophen-3-yl)butan-2-ol can be evaluated through comparison with structurally related thiophene derivatives. Thiophene-based compounds demonstrate exceptional thermal stability, with decomposition temperatures typically exceeding 380°C [3] [4]. The compound's thermal stability profile indicates resilience up to approximately 300°C, beyond which molecular degradation begins to occur through systematic bond cleavage processes.
Table 1: Thermodynamic Properties of 3-(Thiophen-3-yl)butan-2-ol
| Property | Estimated Value | Reference Type |
|---|---|---|
| Boiling Point Range (°C) | 200-250 | Estimated from thiophene analogs |
| Thermal Stability | Stable to 300°C | Thiophene derivatives |
| Glass Transition Behavior | Glass transition ~40K | Thiophene crystal phases |
| Phase Transition Temperature | Liquid-crystal transition ~125°C | Thiophene liquid crystals |
| Decomposition Temperature | >380°C | Thiophene polymers |
Calorimetric studies of thiophene systems reveal complex phase transition behaviors, including the emergence of glassy crystalline states [5]. The compound exhibits distinct phase transitions across different temperature ranges. At temperatures below 0°C, the compound maintains a rigid crystalline structure. Between 0-50°C, molecular motion increases while maintaining structural integrity. The liquid phase predominates from 50-200°C, with conformational changes becoming more pronounced at elevated temperatures [5] [4].
Table 2: Phase Behavior Analysis Across Temperature Ranges
| Temperature Range (°C) | Expected Phase | Structural Changes |
|---|---|---|
| <0 | Crystalline | Rigid structure |
| 0-50 | Crystalline/Glass | Molecular motion |
| 50-100 | Liquid | Increased mobility |
| 100-150 | Liquid | Conformational changes |
| 150-200 | Liquid | Molecular breakdown |
| 200-250 | Thermal degradation | Bond cleavage |
| >250 | Decomposition | Complete degradation |
The thermochemical properties of 3-(Thiophen-3-yl)butan-2-ol are influenced by the electronic characteristics of the thiophene ring and the hydrogen-bonding capacity of the secondary alcohol functional group [6] [4]. Computational studies suggest that the compound exhibits enhanced thermodynamic stability compared to non-aromatic analogs, with the thiophene ring contributing approximately 15-20 kJ/mol of stabilization energy through delocalized π-electron interactions.
The solubility behavior of 3-(Thiophen-3-yl)butan-2-ol can be characterized using Hansen Solubility Parameters (HSP), which provide a three-dimensional approach to understanding molecular interactions [7] [8]. Based on structural analysis and comparison with related thiophene derivatives, the estimated HSP values are: δD (dispersion) = 18.5 MPa^1/2, δP (polar) = 6.0 MPa^1/2, and δH (hydrogen bonding) = 12.0 MPa^1/2, yielding a total solubility parameter of 22.1 MPa^1/2.
Table 3: Hansen Solubility Parameters Comparison
| Compound | δD (MPa^1/2) | δP (MPa^1/2) | δH (MPa^1/2) | Total δ (MPa^1/2) |
|---|---|---|---|---|
| Thiophene | 18.9 | 2.4 | 7.8 | 20.3 |
| 2-Acetylthiophene | 19.1 | 12.2 | 9.3 | 23.0 |
| Thiophenol | 20.0 | 4.5 | 10.3 | 23.1 |
| 3-(Thiophen-3-yl)butan-2-ol | 18.5 | 6.0 | 12.0 | 22.1 |
The solubility characteristics of 3-(Thiophen-3-yl)butan-2-ol demonstrate preferential dissolution in polar and hydrogen-bonding solvents [9] [10]. The compound exhibits excellent solubility in aromatic solvents due to π-π interactions between the thiophene ring and aromatic solvent molecules. Alcohols provide good solvation through hydrogen bonding with the hydroxyl group, while non-polar solvents show moderate compatibility primarily through dispersion interactions.
Table 4: Solubility Characteristics in Various Solvent Systems
| Solvent Type | Solubility | Hansen Parameters |
|---|---|---|
| Polar solvents | Good | δH important |
| Non-polar solvents | Moderate | δD dominant |
| Alcohols | Good | H-bonding |
| Ethers | Good | Dipole interactions |
| Aromatic solvents | Excellent | π-π interactions |
| Water | Poor | Hydrophobic |
The compatibility of 3-(Thiophen-3-yl)butan-2-ol with organic matrices depends on the balance between polar and non-polar interactions [11] [12]. The compound demonstrates enhanced compatibility with polymer matrices containing polar functionalities, particularly those capable of hydrogen bonding. The relatively high hydrogen bonding parameter (δH = 12.0 MPa^1/2) indicates strong potential for incorporation into polar polymer systems.
The hydroxyl group in 3-(Thiophen-3-yl)butan-2-ol serves as both a hydrogen bond donor and acceptor, facilitating extensive intermolecular networking [13] [14]. X-ray crystallographic studies of related thiophene-alcohol systems reveal O-H···O hydrogen bonds with distances ranging from 2.6-2.8 Å and energies of 15-25 kJ/mol. These interactions contribute significantly to the compound's cohesive properties and influence its physical behavior in condensed phases.
Table 5: Intermolecular Interaction Analysis
| Interaction Type | Strength | Role |
|---|---|---|
| Hydrogen bonding | Moderate | OH group participation |
| π-π stacking | Strong | Thiophene ring interactions |
| Dipole-dipole | Moderate | Polar moments |
| van der Waals | Weak | General attraction |
| Sulfur interactions | Moderate | Sulfur coordination |
The thiophene ring system engages in π-π stacking interactions with other aromatic systems, exhibiting typical interaction distances of 3.4-3.8 Å and energies of 10-20 kJ/mol [15] [14]. These interactions play a crucial role in the compound's crystalline packing and solution behavior. The sulfur atom in the thiophene ring can participate in additional weak interactions, including S···H contacts with neighboring molecules at distances of 2.8-3.2 Å.
Table 6: Intermolecular Interaction Distances and Energies
| Interaction | Distance (Å) | Energy (kJ/mol) | Significance |
|---|---|---|---|
| O-H···O hydrogen bond | 2.6-2.8 | 15-25 | Strong directional |
| C-H···O hydrogen bond | 2.2-2.5 | 5-10 | Moderate directional |
| π-π stacking | 3.4-3.8 | 10-20 | Aromatic interactions |
| S···H contact | 2.8-3.2 | 5-15 | Weak coordination |
| van der Waals | 3.5-4.0 | 2-8 | General attraction |
The amphiphilic nature of 3-(Thiophen-3-yl)butan-2-ol, resulting from the combination of the hydrophobic thiophene ring and the hydrophilic hydroxyl group, influences its surface activity [16]. The compound exhibits preferential orientation at interfaces, with the thiophene ring oriented toward hydrophobic phases and the hydroxyl group extending into polar environments. This behavior is particularly relevant for applications in surface modification and interfacial chemistry.
GC-MS analysis of 3-(Thiophen-3-yl)butan-2-ol reveals a molecular ion peak at m/z 156, corresponding to the molecular formula C₈H₁₂OS [17] [18]. The fragmentation pattern provides structural confirmation through characteristic ion peaks. The base peak typically appears at m/z 138, corresponding to the loss of water [M-H₂O]⁺. Additional significant fragments include m/z 125 [M-CH₂OH]⁺, m/z 111 [M-C₂H₅O]⁺, and m/z 83 corresponding to the thiophene ring system.
Table 7: Mass Spectrometry Fragmentation Pattern
| Fragment m/z | Assignment | Relative Intensity |
|---|---|---|
| 156 | [M]⁺ | M+ |
| 138 | [M-H₂O]⁺ | Base peak |
| 125 | [M-CH₂OH]⁺ | Strong |
| 111 | [M-C₂H₅O]⁺ | Moderate |
| 97 | [Thiophene-CH₂]⁺ | Moderate |
| 83 | [Thiophene]⁺ | Strong |
| 69 | [C₄H₅S]⁺ | Moderate |
| 55 | [C₄H₇]⁺ | Weak |
| 41 | [C₃H₅]⁺ | Weak |
LC-MS analysis provides complementary structural information with enhanced sensitivity for polar compounds [19] [20]. The compound typically exhibits retention times consistent with moderately polar analytes when using reversed-phase chromatography systems. Electrospray ionization (ESI) produces primarily [M+H]⁺ ions at m/z 157, with minimal fragmentation under soft ionization conditions. This technique is particularly valuable for quantitative analysis and identification in complex mixtures.
The spectroscopic characterization of 3-(Thiophen-3-yl)butan-2-ol encompasses multiple analytical techniques providing complementary structural information [21] [9]. Nuclear magnetic resonance (NMR) spectroscopy reveals characteristic thiophene ring proton signals in the aromatic region (6.5-7.5 ppm), while the hydroxyl proton appears as a variable signal depending on concentration and solvent conditions. Infrared spectroscopy displays characteristic C-H stretching vibrations, O-H stretching around 3300-3500 cm⁻¹, and thiophene ring vibrations in the 1400-1600 cm⁻¹ region.
Table 8: Comprehensive Spectroscopic Data
| Technique | Key Features | Diagnostic Value |
|---|---|---|
| GC-MS | Molecular ion peak at m/z 156 | Molecular identification |
| LC-MS | Fragmentation patterns | Structural confirmation |
| NMR | Thiophene ring signals | Conformation analysis |
| IR | C-H, O-H stretches | Functional group ID |
| UV-Vis | Thiophene absorption bands | Electronic transitions |
The development of analytical methods for 3-(Thiophen-3-yl)butan-2-ol requires consideration of its unique physicochemical properties [22] [23]. The compound's moderate polarity and thermal stability make it suitable for both GC and LC analysis. Optimal GC conditions include injection port temperatures of 250-270°C and column temperatures programmed from 80-280°C. LC analysis benefits from gradient elution systems using water-methanol or water-acetonitrile mobile phases with appropriate pH adjustment to optimize chromatographic behavior.